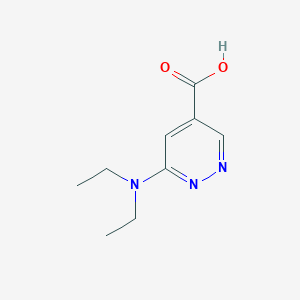
6-(Diethylamino)pyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Diethylamino)pyridazine-4-carboxylic acid is a chemical compound with the molecular formula C9H13N3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)pyridazine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with pyridazine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Diethylamino)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine-4-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Diethylamino)pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of 6-(Diethylamino)pyridazine-4-carboxylic acid is not well-documented. like other pyridazine derivatives, it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine-4-carboxylic acid: A simpler derivative without the diethylamino group.
Pyridazinone derivatives: Compounds with a similar pyridazine core but different functional groups.
Uniqueness
6-(Diethylamino)pyridazine-4-carboxylic acid is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and ability to interact with biological targets compared to other pyridazine derivatives.
Eigenschaften
Molekularformel |
C9H13N3O2 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
6-(diethylamino)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-3-12(4-2)8-5-7(9(13)14)6-10-11-8/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
DQJSIBSWUARLGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NN=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


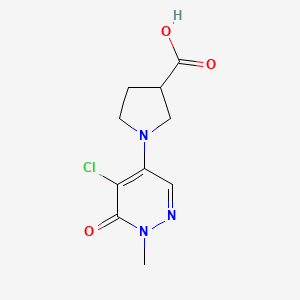
![Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13012219.png)

![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
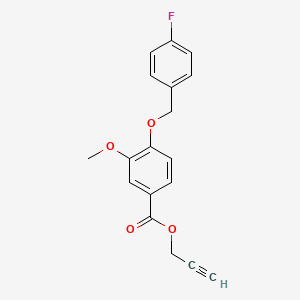
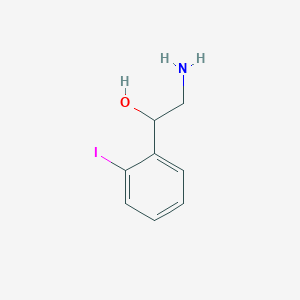
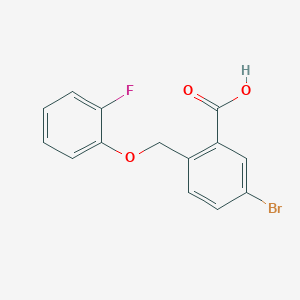
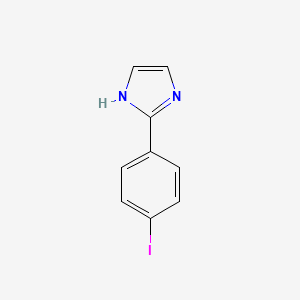
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)

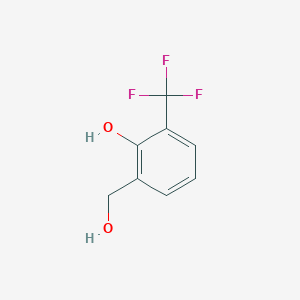
![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
